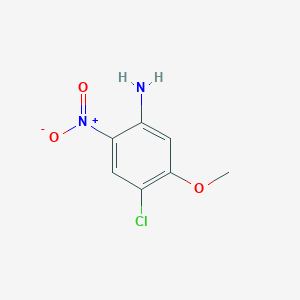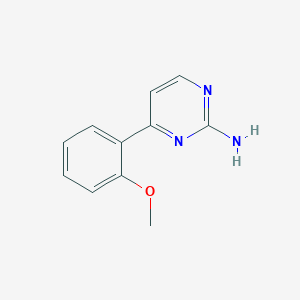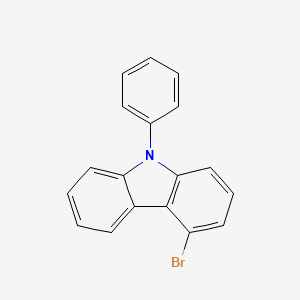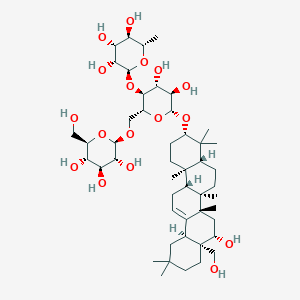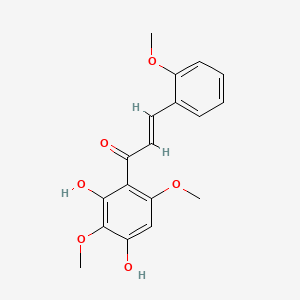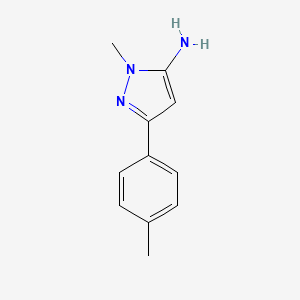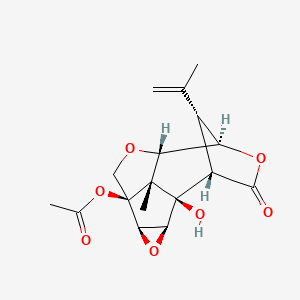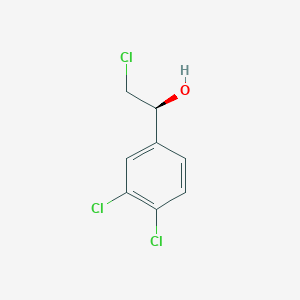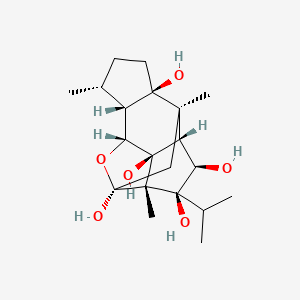
Itol A
Overview
Description
Itol A is a natural organic compound belonging to the class of monoterpenes. It is primarily found in beneole and rosin. This compound is a colorless to pale yellow oily liquid with a distinct smell and taste. At room temperature, it is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . This compound is known for its potential as a plant-based insecticide, particularly against pests like the tobacco cutworm (Spodoptera litura) and the fall armyworm (Spodoptera frugiperda) .
Mechanism of Action
Target of Action
Itol A, an isoryanodane diterpenoid, has been found to interact significantly with the Juvenile Hormone-Binding Protein (JHBP) . JHBP plays a vital role in Juvenile Hormone (JH) transport .
Mode of Action
This compound interacts with its target, JHBP, by significantly downregulating its expression level . This interaction leads to an impediment in the transport of the Juvenile Hormone, a crucial hormone for insect growth and development .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Juvenile Hormone signaling pathway . By downregulating the expression of JHBP, this compound disrupts the normal transport of the Juvenile Hormone, thereby affecting the normal functioning of this pathway .
Result of Action
The main result of this compound’s action is the inhibition of the growth and development of Spodoptera frugiperda, a species of moth . This is achieved mainly through the hijacking of JHBP, which leads to a decrease in the activity of this compound .
Biochemical Analysis
Biochemical Properties
Itol A interacts with several enzymes and proteins within the biochemical reactions of insects. For instance, it has been observed to inhibit the activities of α-amylase, general protease, superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) in the tobacco cutworm . Conversely, the activities of lipase, carboxylesterase (CarE), glutathione S-transferase (GST), and cytochrome P450 monooxygenase (P450) were increased .
Cellular Effects
In cellular processes, this compound has shown to exert significant effects. It exhibits larvicidal activity against the third instar larvae in a concentration-dependent manner . It also inhibits insect growth, as reflected by long developmental periods, low-quality pupae, and various abnormalities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Itol A can be synthesized through the extraction of natural sources such as Dragon brain or rosin. The extraction methods include distillation and solvent extraction. These methods can yield high-purity this compound from natural sources .
Industrial Production Methods: In industrial settings, this compound is typically extracted using large-scale distillation and solvent extraction techniques. These methods ensure the efficient and high-yield production of this compound, which is then used in various applications, including as an ingredient in flavors, fragrances, and as a solvent in the dye industry .
Chemical Reactions Analysis
Types of Reactions: Itol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: this compound can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Itol A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of other compounds with similar properties.
Biology: this compound exhibits bioactivity against various insect pests, making it a valuable compound in pest management
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, particularly its effects on biological pathways.
Industry: this compound is used in the production of flavors, fragrances, and as a solvent in the dye industry.
Comparison with Similar Compounds
Fenoxycarb: A juvenile hormone analog with similar growth-regulating effects on insect pests.
Other Monoterpenes: Compounds like limonene and pinene, which share structural similarities with Itol A.
Uniqueness of this compound: this compound is unique due to its specific bioactivity against certain insect pests and its potential as a plant-based insecticide. Its ability to disrupt juvenile hormone signaling pathways and inhibit crucial enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
(1R,2S,3R,6R,7R,9S,10S,11S,12R,13R,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,11,12,14-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-9(2)19(24)13(21)12-15(4)8-18(23)16(19,5)20(12,25)14(26-18)11-10(3)6-7-17(11,15)22/h9-14,21-25H,6-8H2,1-5H3/t10-,11+,12+,13-,14-,15-,16+,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPXQDVZEWENGB-FATXEXJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C3C4(C5C2(CC(C4(C(C5O)(C(C)C)O)C)(O3)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H]1[C@@H]3[C@@]4([C@@H]5[C@]2(C[C@@]([C@]4([C@]([C@@H]5O)(C(C)C)O)C)(O3)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




